Monosialylated, galactosylated, biantennary glycan (A1)
Description
Monosialylated, galactosylated, biantennary glycan (A1) is a complex carbohydrate structure that is characterized by the presence of a single sialic acid residue, galactose residues, and a biantennary (two-branched) glycan core. This compound is commonly found in glycoproteins, particularly in the N-glycans of immunoglobulins, where it plays a crucial role in modulating biological activities and interactions .
Properties
CAS No. |
145211-79-6 |
|---|---|
Molecular Formula |
C73H121N5O54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monosialylated, galactosylated, biantennary glycan (A1) typically involves a series of enzymatic reactions. The process begins with the preparation of a biantennary glycan core, which is then sequentially modified by the addition of galactose and sialic acid residues. Enzymes such as galactosyltransferases and sialyltransferases are employed under stringent reaction conditions to achieve the desired modifications .
Industrial Production Methods: Industrial production of this glycan involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Monosialylated, galactosylated, biantennary glycan (A1) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehyde groups.
Reduction: The aldehyde groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups on the glycan can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for the reduction of aldehyde groups.
Substitution: Various reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Formation of aldehyde derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
Monosialylated, galactosylated, biantennary glycan (A1) has a wide range of applications in scientific research:
Chemistry: Used as a standard in glycan analysis and quantification by mass spectrometry.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Important in the development of therapeutic antibodies and vaccines.
Industry: Used in the production of glycoprotein-based drugs and diagnostics
Mechanism of Action
The biological effects of monosialylated, galactosylated, biantennary glycan (A1) are mediated through its interactions with specific receptors and proteins. The sialic acid residues on the glycan can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating immune responses and cellular signaling pathways. These interactions can influence processes such as cell adhesion, migration, and immune regulation .
Comparison with Similar Compounds
Monosialylated, galactosylated, biantennary glycan (A1) can be compared with other similar glycans, such as:
Disialylated, galactosylated, biantennary glycan (A2): Contains two sialic acid residues instead of one.
Monosialylated, galactosylated, triantennary glycan (A3): Contains three branches instead of two.
Monosialylated, galactosylated, tetraantennary glycan (A4): Contains four branches instead of two
The uniqueness of monosialylated, galactosylated, biantennary glycan (A1) lies in its specific structure, which allows for distinct biological interactions and functions compared to its more complex counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
